molecular formula C17H19N B496138 N-(1-Phenylethyl)-trans-cinnamylamine

N-(1-Phenylethyl)-trans-cinnamylamine

Cat. No.: B496138
M. Wt: 237.34g/mol
InChI Key: NDGYDBMQLKJWKE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Phenylethyl)-trans-cinnamylamine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic intermediate for the development of bioactive molecules. Cinnamylamine derivatives serve as key precursors in the synthesis of pharmaceuticals and other biologically active compounds. For instance, the cinnamylamine scaffold is a critical building block for the antifungal agent naftifine, used in the treatment of infections caused by Tinea, Trichophyton, and Epidermophyton species . Furthermore, cinnamylamine itself is a valuable starting material for synthesizing compounds with a range of pharmacological effects, including antibacterial, antiviral, and anticancer properties . The structural motif of a chiral amine, such as the 1-phenylethyl group, is often employed in asymmetric synthesis and in the development of ligands for catalysis. The trans-cinnamyl moiety is known for its potential role in biological activity, as this framework is found in molecules that interact with various cellular targets. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34g/mol

IUPAC Name

(E)-3-phenyl-N-(1-phenylethyl)prop-2-en-1-amine

InChI

InChI=1S/C17H19N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-13,15,18H,14H2,1H3/b11-8+

InChI Key

NDGYDBMQLKJWKE-DHZHZOJOSA-N

SMILES

CC(C1=CC=CC=C1)NCC=CC2=CC=CC=C2

Isomeric SMILES

CC(C1=CC=CC=C1)NC/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NCC=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications Reference
This compound C₁₇H₁₉N Amine, trans-cinnamyl Potential chiral synthon N/A
N-Methyl-1-phenylethylamine C₉H₁₃N Amine, methyl Stimulant, intermediate
N-(1-Phenylethyl)aziridine-2-carboxylate C₁₄H₁₆N₂O₂ Aziridine, ester Asymmetric synthesis
N-(1-Phenylethyl)benzamide C₁₅H₁₅NO Amide Research intermediate
Cinnamoylglycine C₁₁H₁₁NO₃ Amide, cinnamoyl Metabolic biomarker

Table 2: Physicochemical Properties

Compound Boiling Point (°C) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound ~300 (est.) 4.2 1 1
N-Methyl-1-phenylethylamine 210–215 1.8 1 1
N-(1-Phenylethyl)aziridine-2-carboxylate N/A 2.5 0 3
Cinnamoylglycine N/A 1.5 2 3

Preparation Methods

Substrate Selection and Reaction Optimization

The Heck reaction, as detailed in, employs N-Boc-allylamine and aryl bromides to construct the trans-cinnamylamine scaffold. Bromobenzene derivatives bearing electron-withdrawing groups enhance reactivity, with Pd(OAc)₂ (1 mol%) and SPhos ligand in N-methylpyrrolidone (NMP) at 100°C delivering 75–85% regioselectivity for the trans-isomer. Critical parameters include:

  • Base : K₂CO₃ (2.5 equiv) minimizes side reactions.

  • Solvent : NMP ensures solubility of aryl bromides and prevents Pd leaching.

  • Ligand : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination, preserving stereointegrity.

Post-reaction Boc deprotection using HCl in dioxane yields the free trans-cinnamylamine hydrochloride, which is neutralized with NaOH to isolate the primary amine (55–65% yield).

Scalability and Purification

Gram-scale reactions (up to 5 g) avoid chromatography by precipitating impurities during salt formation. For instance, treating the crude product with HCl in ethanol followed by filtration removes Pd residues and Boc-byproducts.

Alkylation of trans-Cinnamylamine with 1-Phenylethyl Bromide

Reaction Conditions and Stoichiometry

The primary amine undergoes alkylation with 1-phenylethyl bromide under modified conditions from. Key steps include:

  • Solvent : Acetonitrile (MeCN, 1 M) facilitates nucleophilic substitution.

  • Temperature : Reflux (82°C) for 24 hours ensures complete conversion.

  • Stoichiometry : A 2:1 ratio of 1-phenylethyl bromide to amine minimizes dialkylation.

Yields reach 73–85% after extraction with dichloromethane (DCM) and drying over MgSO₄.

Challenges in Monoalkylation

Primary amines are prone to over-alkylation, forming tertiary amines. Strategies to mitigate this include:

  • Excess Amine : A 3:1 molar excess of trans-cinnamylamine drives monoalkylation.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems.

Enzymatic Synthesis via Acyltransferase-Mediated Conjugation

Bacterial Pathway Engineering

Escherichia coli strains expressing 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl transferase (SHT) conjugate cinnamoyl-CoA with 1-phenylethylamine. Optimized parameters include:

  • Substrate Feeding : 0.4 mM cinnamic acid and 1.2 mM 1-phenylethylamine.

  • Biocatalyst Density : OD₆₀₀ = 5 at 30°C.

Yield and Limitations

The enzymatic route produces 101.9 mg/L N-(1-phenylethyl)-trans-cinnamylamine but requires exogenous substrate supplementation. Scaling remains challenging due to enzyme inhibition at high cinnamic acid concentrations (>0.4 mM).

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Purification
Heck Reaction + Alkylation55–65%>95% transGram-scaleAcid-base extraction
Enzymatic Conjugation101.9 mg/LNot reportedLab-scaleCentrifugation

Mechanistic Insights and Side Reactions

Heck Reaction Pathway

The oxidative addition of Pd⁰ to the aryl bromide forms a Pd²⁺ intermediate, which coordinates the allylamine’s double bond. Syn-insertion and β-hydride elimination yield the trans-cinnamyl product. Competing isomerization to the cis-isomer is suppressed by SPhos.

Alkylation Byproducts

Dialkylation (20–30% without excess amine) produces N,N-di(1-phenylethyl)-trans-cinnamylamine, separable via fractional crystallization .

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